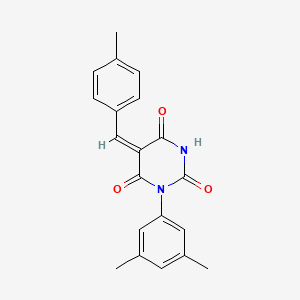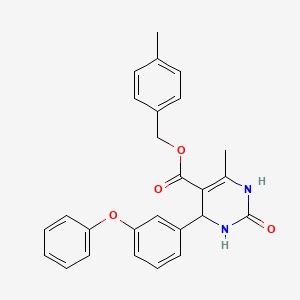![molecular formula C23H21NO3S B11682566 ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)
ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle est un composé organique complexe appartenant à la classe des dérivés du thiophène. Les dérivés du thiophène sont connus pour leurs applications diverses en chimie médicinale, en science des matériaux et en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié tel que le 2-bromo-3-phénylthiophène.
Introduction du groupe carboxylate : Le groupe carboxylate est introduit par estérification en utilisant de l'alcool éthylique et un dérivé d'acide carboxylique.
Attachement des groupes aryles : Les groupes aryles (4-méthylphényl et phénylprop-2-énoyl) sont attachés par des réactions de couplage, souvent facilitées par des réactions de couplage croisé catalysées par le palladium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation à l'aide de brome en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
Le 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour le développement de nouveaux composés.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored as a potential drug candidate for various therapeutic applications.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les cellules photovoltaïques.
Mécanisme d'action
Le mécanisme d'action du 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Le 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle peut être comparé à d'autres dérivés du thiophène, tels que :
Thiophène-2-carboxylate : Un dérivé du thiophène plus simple avec moins de groupes fonctionnels.
4-Méthylthiophène-3-carboxylate : Structure similaire mais sans le groupe phénylprop-2-énoyl.
Dérivés de phénylthiophène : Composés avec des groupes phényles liés au cycle thiophène.
Le caractère unique du 4-(4-méthylphényl)-2-{[(2E)-3-phénylprop-2-énoyl]amino}thiophène-3-carboxylate d'éthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H21NO3S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
ethyl 4-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-12-9-16(2)10-13-18)15-28-22(21)24-20(25)14-11-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-11+ |
Clé InChI |
UGVCLGAFTAQAQK-SDNWHVSQSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)

![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)



![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)


